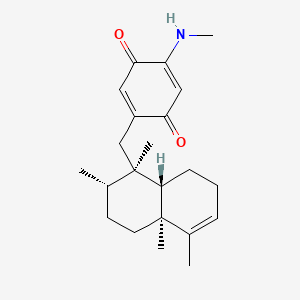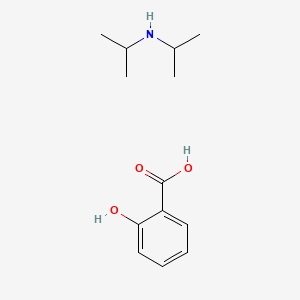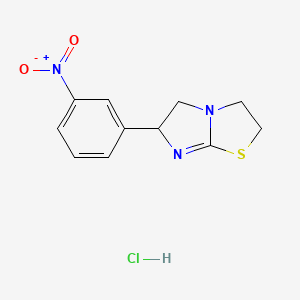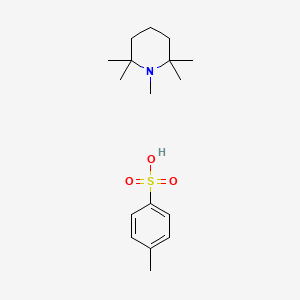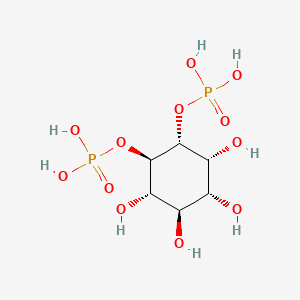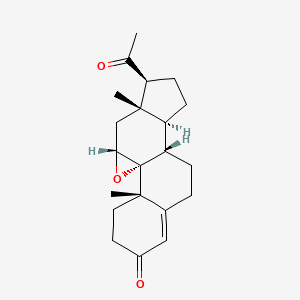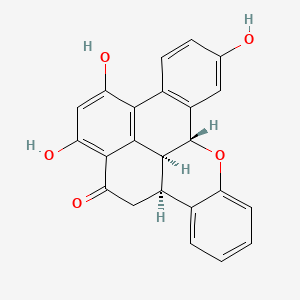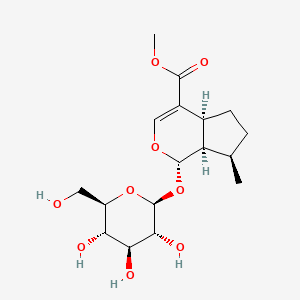
Telurofeno
Descripción general
Descripción
Tellurophene is a five-membered monocyclic heteroarene composed of four CH units and one tellurium atom. The parent of the class of tellurophenes. It is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and a member of tellurophenes.
Aplicaciones Científicas De Investigación
Bloques de construcción para materiales poliméricos
Los telurofenos han surgido como bloques de construcción para materiales poliméricos . Se han utilizado como unidades conductoras para células solares basadas en polímeros . Las propiedades únicas de los telurofenos, como las brechas de banda estrechas y las altas movilidades de los portadores de carga, los hacen adecuados para estas aplicaciones .
Materiales emisores de luz
Los telurofenos se han utilizado en el desarrollo de materiales emisores de luz de próxima generación . Sus bajos niveles de LUMO y la capacidad redox del Te contribuyen a su eficacia en este campo .
Electrónica orgánica
Los telurofenos han ganado interés como elemento estructural de materiales poliméricos para la electrónica orgánica . Sus características, como las interacciones Te–Te, los hacen adecuados para esta aplicación .
Síntesis de compuestos aromáticos puenteados por telurio
Se ha desarrollado un nuevo enfoque para la síntesis de compuestos aromáticos puenteados por telurio basado en la teluración electrofílica secuencial de enlaces C (sp2)–Zn y C (sp2)–H con cloruros de telurio (IV) . Esto permite la construcción expedita de una biblioteca de benzo [b]teluruofenos funcionalizados .
Estudios de reactividad redox y fotoquímica
Los estudios de pequeñas moléculas que contienen telurofeno se han centrado en su reactividad redox y fotoquímica . Estos estudios contribuyen a nuestra comprensión del comportamiento químico de estos compuestos .
Propiedades de fotoluminiscencia
Los telurofenos se han estudiado por sus propiedades de fotoluminiscencia . Estas propiedades los hacen útiles en diversas aplicaciones, incluido el desarrollo de nuevos materiales emisores de luz .
Reconocimiento de aniones
Los telurofenos se han utilizado en estudios de reconocimiento de aniones a través de enlaces de calcogeno . Este es un campo de investigación emergente con posibles aplicaciones en detección y reconocimiento molecular .
Cálculos DFT
A través de cálculos DFT, se encontró que al oxidar PT, el óxido de Te (IV) resultante PT-O tenía un nivel de HOMO más bajo, siendo el LUMO significativamente estabilizado . Esto destaca el potencial de los telurofenos en química computacional y ciencia de materiales .
Mecanismo De Acción
Target of Action
Tellurophenes are the tellurium analogues of thiophenes and selenophenes . The primary targets of tellurophenes are the biochemical pathways where they can replace sulfur (S) atoms in thiophenes or selenium (Se) atoms, dramatically changing the electronic properties of these compounds .
Mode of Action
Tellurophenes exhibit unique redox behavior. The tellurium center in oxidized 2,5-diphenyltellurophene is highly electron-deficient and easily yields coordinated structures . This coordination appears to trap the positive charge on the tellurium center rather than delocalizing it over the π-system . When no coordinating counter ion is present, oxidation is delocalized over the entire π-system .
Biochemical Pathways
Tellurophenes have been shown to undergo a unique ring-expansion cyclization towards neutral telluropyran derivatives from the corresponding tellurophene compounds . The mechanisms of both the ring-opening and the ring-expansion reactions have been proposed and the pathways are verified by density functional theory calculations .
Pharmacokinetics
The physical properties of tellurophenes, such as their high molar mass and their ability to form stable structures , suggest that these factors could influence their bioavailability and pharmacokinetic behavior.
Result of Action
The result of tellurophene’s action is largely dependent on its redox behavior and its interaction with its targets. For instance, tellurophene polymers have been shown to have a higher hole mobility than lighter analogs, presumably due to the high HOMO energy, as well as the increased polarizability of the heavy Te atoms .
Action Environment
The action of tellurophenes can be influenced by environmental factors. For example, the synthesis of tellurophenes requires careful control of conditions to exclude oxygen and moisture from the reaction vessel . Additionally, the oxidation of tellurophenes can be influenced by the presence or absence of coordinating counter ions .
Safety and Hazards
Direcciones Futuras
Tellurophene has gained growing interest as a structural element of polymeric materials for organic electronics and other applications . The emerging development of tellurium compounds is apparent from their application in catalysis, coordination, and optoelectronic materials . Future research will likely focus on further understanding the unique properties of Tellurophene and developing new methods for its synthesis.
Análisis Bioquímico
Biochemical Properties
Tellurophene plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, tellurophene-containing compounds have been shown to coordinate with solvent molecules and anions, indicating that the tellurium center in oxidized tellurophene is highly electron-deficient . This coordination can trap the positive charge on the tellurium center, affecting its reactivity and interaction with other biomolecules.
Cellular Effects
Tellurophene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that tellurophene-containing polymers exhibit higher hole mobility, which can impact cellular functions related to electron transport and energy metabolism . Additionally, the incorporation of tellurophene into cellular systems can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, tellurophene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tellurium center in tellurophene can form coordinated structures with nucleophilic halides and other molecules, influencing its redox behavior and reactivity . These interactions can modulate the activity of enzymes and other proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tellurophene can change over time due to its stability and degradation. Tellurophene is known to be stable under certain conditions, but its reactivity can be influenced by factors such as temperature and the presence of coordinating molecules . Long-term studies have shown that tellurophene can have sustained effects on cellular function, although its stability and degradation products need to be carefully monitored.
Dosage Effects in Animal Models
The effects of tellurophene vary with different dosages in animal models. At low doses, tellurophene may exhibit beneficial effects on cellular processes, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects for tellurophene, with higher doses potentially causing oxidative stress and damage to cellular components .
Metabolic Pathways
Tellurophene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in redox reactions. The tellurium center in tellurophene can undergo oxidation and reduction, affecting its interaction with other metabolic intermediates and enzymes .
Transport and Distribution
Within cells and tissues, tellurophene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of tellurophene, affecting its activity and function. Studies have shown that tellurophene can be localized to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
Tellurophene’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct tellurophene to specific compartments or organelles, where it can interact with other biomolecules and exert its effects. The localization of tellurophene within cells is crucial for its activity and function, as it determines the specific biochemical pathways it can influence .
Propiedades
IUPAC Name |
tellurophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULWUZJYDBGXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Te]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-10-7 | |
| Record name | Tellurophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80182979 | |
| Record name | Tellurophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-08-4 | |
| Record name | Tellurophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tellurophene?
A1: Tellurophene, a five-membered heterocyclic compound analogous to furan, thiophene, and selenophene, possesses the molecular formula C4H4Te and a molecular weight of 183.68 g/mol. []
Q2: How does the tellurium atom influence the spectroscopic properties of tellurophene compared to its lighter chalcogen counterparts?
A2: The presence of tellurium, with its larger size and greater polarizability compared to sulfur and selenium, leads to a narrower HOMO-LUMO gap in tellurophene derivatives. [] This results in a red-shift in both absorption and emission spectra. [, ] For instance, poly(3-alkyltellurophene)s exhibit absorption onsets extending into the near-infrared region, contrasting with the visible region absorption of their thiophene counterparts. []
Q3: How does tellurium impact the aromaticity of tellurophene compared to other heterocycles like thiophene and selenophene?
A3: While tellurophene exhibits aromaticity, the presence of tellurium, a heavier atom with more diffuse orbitals, leads to weaker π-orbital overlap compared to thiophene and selenophene. [] This influences its reactivity and physicochemical properties.
Q4: How does the tellurium center in tellurophene react with halogens, and what are the implications of this reactivity?
A4: Tellurophene readily undergoes oxidative addition with halogens like bromine and chlorine, forming dihalogenated tellurophene adducts. [, , ] This reversible process significantly alters the optoelectronic properties of the molecule, particularly the absorption spectrum, which shifts to lower energies. [] This reversible halogenation presents opportunities for applications in sensing and catalysis. [, ]
Q5: Can tellurophene undergo photoreductive elimination reactions, and what are the potential applications?
A5: Yes, tellurophenes, particularly those with extended π-conjugation like 2,5-bis[5-(N,N'-dihexylisoindigo)]tellurophene (1), can undergo photoreductive elimination. [] Upon irradiation with visible light, the dihalogenated tellurophene adducts can eliminate halogen atoms, reverting to the original tellurophene. [] This light-driven process holds potential for applications in photocatalysis and controlled release.
Q6: How does the presence of tellurophene impact the reactivity of surrounding functional groups?
A6: The tellurium atom in tellurophene can influence the reactivity of neighboring groups. For example, in a study involving tellurophene-containing π-conjugated polymers, it was observed that tellurium atoms in the tellurophene rings could be selectively exchanged for lithium atoms. [] This Te-Li exchange reaction paved the way for synthesizing diverse functionalized π-conjugated polymers.
Q7: What is a tellura-Baeyer–Villiger oxidation and how does it apply to tellurophene?
A7: The tellura-Baeyer–Villiger oxidation is a novel reaction discovered by oxidizing an electron-rich polycycle containing a tellurophene unit with mCPBA or Oxone. [] This reaction leads to the insertion of an oxygen atom into the Te-C bond of the tellurophene, forming a chiral tellurinate lactone. [] This reaction highlights the unique reactivity of tellurophene compared to other chalcogenophenes.
Q8: What are the advantages of incorporating tellurophene units into conjugated polymers?
A8: Tellurophene's incorporation into conjugated polymers offers several advantages. Primarily, it enables the fine-tuning of the polymer's electronic properties, specifically the band gap, leading to materials with absorption and emission profiles extending into the near-infrared region. [, , , ] This is crucial for applications like organic photovoltaics and near-infrared sensors.
Q9: How does tellurium impact the performance of tellurophene-based materials in organic field-effect transistors (OFETs)?
A9: Tellurium's incorporation in OFETs leads to enhanced charge carrier mobilities compared to their thiophene-based counterparts. [] This is attributed to the larger and more diffuse orbitals of tellurium, facilitating charge transport. Notably, a tellurophene-containing polymer, P(SSe)b(STe), exhibited a hole mobility of 1.4 × 10−2 cm2 V−1 s−1, among the highest for tellurophene-based polychalcogenophenes. []
Q10: What are the potential applications of tellurophene-based materials in biomedical fields?
A10: Research suggests that tellurophene derivatives are promising for applications in mass cytometry. [] Their stability in aqueous and organic solutions, along with minimal toxicity, makes them ideal for developing mass tags for analyzing cell populations. [] Furthermore, tellurophene-based nanoparticles demonstrate potential as theranostic agents for cancer treatment. [] Their ability to generate reactive oxygen species and convert light to heat enables both photodynamic and photothermal therapies guided by photoacoustic imaging. []
Q11: How has computational chemistry been employed to understand the properties of tellurophene and its derivatives?
A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the electronic structure, optical properties, and reactivity of tellurophenes. [, , , ] For instance, DFT studies on tellurophene-containing polymers have provided insights into how the tellurium atom influences the band gap and energy levels of these materials, providing valuable information for designing new polymers with targeted properties. []
Q12: What is the impact of substituent effects on the properties of tellurophene derivatives?
A12: Introducing electron-withdrawing or electron-donating substituents onto the tellurophene ring significantly impacts its electronic and optical properties. For example, incorporating electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels, leading to a red-shift in absorption and emission spectra. [, ] Conversely, electron-donating groups tend to have the opposite effect. These structure-activity relationships are crucial for tailoring tellurophene-based materials for specific applications.
Q13: How does the position of the tellurophene unit in a larger molecule affect its properties and reactivity?
A13: The position of tellurophene within a molecule significantly impacts its properties. For instance, in a study investigating ditelluraporphodimethene, it was found that metalation with platinum or rhodium selectively occurred at the tellurophene ring conjugated to two sp2 meso-carbon atoms. [] This regioselectivity highlights the importance of positional considerations when designing and synthesizing tellurophene-containing compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




